molecular formula C8H4BrNO3 B1267771 5-Bromoisatoic anhydride CAS No. 4692-98-2

5-Bromoisatoic anhydride

Cat. No. B1267771
CAS RN: 4692-98-2
M. Wt: 242.03 g/mol
InChI Key: DXSMYDSFWCOSFM-UHFFFAOYSA-N
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Patent
US07501428B2

Procedure details

To a suspension of 2-amino-5-bromo-benzoic acid (270 g, 1.25 mol) in acetonitrile (1250 mL) was added a solution of triphosgene (123.8 g, 416.7 mmol) in dichloromethane (DCM) (500 mL) and pyridine (197.5 g, 2.5 mol) simultaneously at 55° C. The resultant mixture was stirred for another 3 hours then cooled to room temperature. The precipitate was collected by filtration, washed with acetonitrile and dried to afford 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione as a pale powder (280 g, 93%). 1H NMR (DMSO-d6): δ 11.83 (s, 1H), 7.98 (s, 1H), 7.89-7.87 (d, 1H,), 7.09-7.07 (d, 1H).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
123.8 g
Type
reactant
Reaction Step Two
Quantity
197.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[C:13](Cl)([O:15]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>C(#N)C.ClCCl>[Br:11][C:8]1[CH:9]=[CH:10][C:2]2[NH:1][C:13](=[O:15])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
123.8 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
197.5 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(NC(OC2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 277.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.